molecular formula C15H12O6 B14369734 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one CAS No. 90374-81-5

1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one

Cat. No.: B14369734
CAS No.: 90374-81-5
M. Wt: 288.25 g/mol
InChI Key: BUOWJFQCNKTARL-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which is responsible for their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,2’,4,4’-tetrahydroxybenzophenone as a starting material. This compound is subjected to cyclization in the presence of a dehydrating agent, such as polyphosphoric acid, at elevated temperatures .

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the xanthone core .

Scientific Research Applications

1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, leading to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,4-dihydroxy-3,5-dimethoxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-8(16)6-10(20-2)13(18)15(11)21-14(7)9/h3-6,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWJFQCNKTARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631758
Record name 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90374-81-5
Record name 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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